5,10,15-Tris(4-aminophenyl)corrole

Description

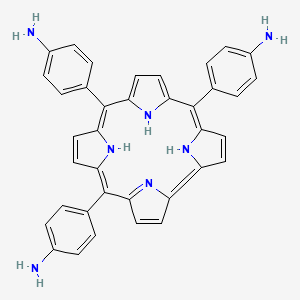

5,10,15-Tris(4-aminophenyl)corrole (H₃TPAPC) is a synthetic corrole derivative featuring three 4-aminophenyl substituents at the meso positions. Corroles, contracted porphyrin analogues with a direct pyrrole-pyrrole linkage, exhibit unique electronic and coordination properties due to their 18-π-electron aromatic system and smaller cavity compared to porphyrins. H₃TPAPC has garnered attention for its applications in photodynamic therapy (PDT) and materials science. Its amino groups enhance solubility in polar solvents and enable covalent integration into frameworks like covalent organic frameworks (COFs), as demonstrated in TPAPC-COF, which exhibits extended π-conjugation and near-infrared absorption up to 2000 nm .

Properties

Molecular Formula |

C37H29N7 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

4-[10,15-bis(4-aminophenyl)-23,24-dihydro-22H-corrin-5-yl]aniline |

InChI |

InChI=1S/C37H29N7/c38-24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(39)10-4-22)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(40)12-6-23/h1-20,41,43-44H,38-40H2 |

InChI Key |

NAHFGSBARXCZDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C6C=CC2=N6)N5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for meso-Substituted Corroles

Corroles, including 5,10,15-tris(4-aminophenyl)corrole, are typically synthesized via condensation reactions between pyrrole derivatives and aromatic aldehydes, followed by oxidative cyclization. The general approach involves:

- Condensation Step: Reaction of pyrrole with substituted benzaldehydes (in this case, 4-nitrobenzaldehyde or 4-aminobenzaldehyde derivatives).

- Oxidation Step: Oxidative cyclization to form the corrole macrocycle.

- Post-synthetic Modification: Reduction or substitution to introduce amino groups if starting from nitro precursors.

This strategy is detailed in the comprehensive review by Orłowski et al. (2017), which outlines various corrole syntheses and modifications.

Specific Preparation of this compound

2.1. Starting from 5,10,15-Tris(4-nitrophenyl)corrole

A common route involves synthesizing the 5,10,15-tris(4-nitrophenyl)corrole first, followed by reduction of the nitro groups to amino groups:

- Step 1: Condensation of pyrrole with 4-nitrobenzaldehyde under acidic conditions (e.g., trifluoroacetic acid) to form the tris(4-nitrophenyl)corrole.

- Step 2: Oxidative cyclization using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to close the corrole ring.

- Step 3: Reduction of nitro groups to amino groups using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductants like tin(II) chloride or iron powder in acidic media.

This method is favored due to the stability of nitro groups during macrocycle formation and the ease of subsequent reduction.

2.2. Direct Synthesis Using 4-Aminobenzaldehyde

Direct condensation of pyrrole with 4-aminobenzaldehyde is less common due to the potential interference of amino groups in the reaction and the instability of free amino groups under acidic oxidative conditions. Protective group strategies may be employed to mask amino groups during synthesis, followed by deprotection.

- Diazotization and Substitution: Starting from this compound, diazotization can be used to introduce other substituents or to prepare derivatives, but this is more of a functionalization than a preparation method.

- Metalation and Subsequent Functionalization: The free-base corrole can be metalated (e.g., with copper or gallium), which sometimes facilitates further synthetic transformations.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Condensation | Pyrrole + 4-nitrobenzaldehyde, TFA, room temp | Acidic medium facilitates condensation | 30-50 |

| Oxidative Cyclization | DDQ, dichloromethane, room temp | Efficient macrocycle formation | 40-60 |

| Reduction of Nitro to Amino | Pd/C, H2 gas, ethanol or chemical reductants | Mild conditions preserve macrocycle | 70-90 |

Yields vary depending on scale and purification methods. Catalytic hydrogenation is preferred for clean conversion with minimal side reactions.

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography is typically used for purification, though corroles can be sensitive to silica; alumina or reversed-phase chromatography may be alternatives.

- Spectroscopic Characterization: UV-Vis, NMR, and mass spectrometry confirm structure and purity.

- Crystallography: Single-crystal X-ray diffraction has been used to confirm structures of related corroles, including metal complexes.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitro Precursor Route | Pyrrole + 4-nitrobenzaldehyde | Condensation → Oxidation → Reduction | High yield, stable intermediates | Requires reduction step |

| Direct Amino Condensation | Pyrrole + 4-aminobenzaldehyde | Condensation → Oxidation | Fewer steps | Low yield, amino group instability |

| Metalation Followed by Functionalization | Free-base corrole + metal salts | Metalation → Functionalization | Enhanced stability, catalytic properties | Additional synthetic steps |

Chemical Reactions Analysis

5,10,15-Tris(4-aminophenyl)corrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,10,15-Tris(4-aminophenyl)corrole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5,10,15-Tris(4-aminophenyl)corrole exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can generate singlet oxygen upon light activation, leading to the destruction of tumor cells in photodynamic therapy . The compound’s unique electronic structure allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Corrole Derivatives

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., pentafluorophenyl in Ga(III)-TpFPC) enhance lipophilicity, improving cellular uptake and anticancer activity . Electron-donating groups (e.g., 4-aminophenyl in H₃TPAPC) increase solubility and enable π-conjugation in COFs, critical for PDT applications .

- Metal Coordination: Ga(III) and Au(III) corroles show superior cytotoxicity compared to free-base analogues, likely due to enhanced intersystem crossing (ISC) and singlet oxygen (¹O₂) generation . Co(III) corroles with PEGylated ligands exhibit high Faradaic efficiency (90%) for CO₂-to-CO reduction, outperforming non-PEGylated analogues .

Photophysical and Catalytic Performance

Table 2: Comparative Photophysical and Catalytic Data

Key Findings :

- Enhanced ISC in COFs: TPAPC-COF exhibits a 4.2-fold increase in ¹O₂ quantum yield (ΦΔ = 0.75) compared to the H₃TPAPC monomer (ΦΔ = 0.18), attributed to reduced fluorescence (ΦF = 0.05 vs. 0.15) and improved ISC efficiency .

- Metal-Dependent Activity : Ga(III)-TpFPC shows potent cytotoxicity (IC₅₀ = 0.5 μM) via HER-targeted delivery, while Au(III) analogues surpass cisplatin in efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.